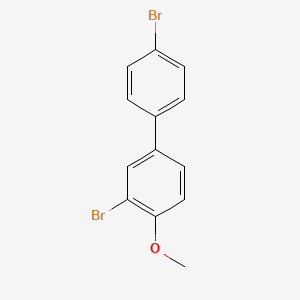![molecular formula C29H34NO8- B12339378 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester is a complex organic compound with the molecular formula C29H34NO8 and a molecular weight of 524.5822 . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester typically involves multiple steps. One common method includes the protection of amino acids using the Fmoc group, followed by esterification reactions to introduce the tert-butyl ester groups. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of Fmoc protection and deprotection, as well as esterification, under optimized conditions to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine, 3-amino-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester: Similar in structure but with different functional groups.
®-3-((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid: Another Fmoc-protected compound used in peptide synthesis.
Uniqueness
The uniqueness of 1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester lies in its specific structure, which provides stability and ease of deprotection during peptide synthesis. Its multiple ester groups also offer versatility in chemical modifications .
Propriétés
Formule moléculaire |
C29H34NO8- |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoate |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/p-1 |
Clé InChI |
XJRUHYXXHXECDI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
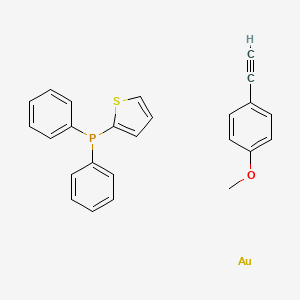
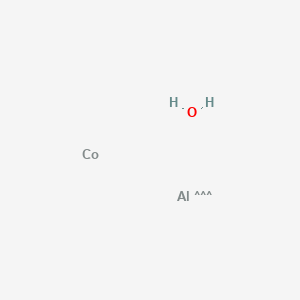
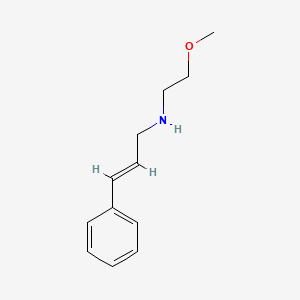
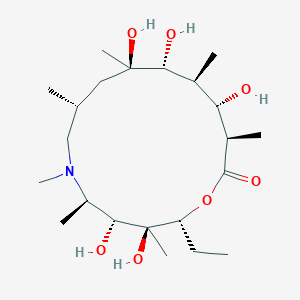
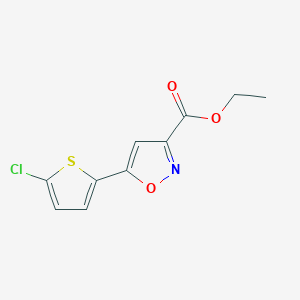
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
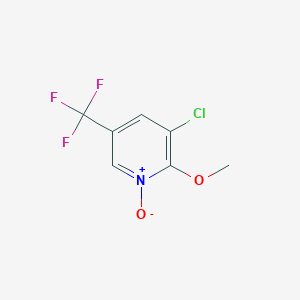
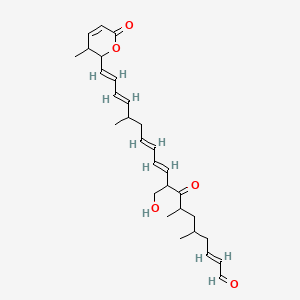
![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
